molecular formula C13H11N5O3 B11084734 [1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone

[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone

Cat. No.: B11084734
M. Wt: 285.26 g/mol
InChI Key: IFENCHXRZBGICG-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone: is a heterocyclic compound that features both oxadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the oxadiazole or triazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce triazole derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways . This makes it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

[1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-phenylmethanone

InChI

InChI=1S/C13H11N5O3/c1-8-10(11(19)9-6-4-3-5-7-9)14-17-18(8)12-13(20-2)16-21-15-12/h3-7H,1-2H3

InChI Key

IFENCHXRZBGICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NON=C2OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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